2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl-
Overview
Description
2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound features a bromine atom at the 7th position and a phenyl group at the 5th position, contributing to its unique chemical properties.
Mechanism of Action
Target of Action
It’s structurally similar to benzodiazepines, which are known to act on the gaba (gamma-aminobutyric acid) receptors in the central nervous system .
Biochemical Pathways
The compound likely affects the GABAergic pathway, given its structural similarity to benzodiazepines. This pathway is responsible for inhibitory neurotransmission in the central nervous system .
Pharmacokinetics
It’s known that the solubility of a compound in various solvents can impact its bioavailability . This compound is soluble in DMF and DMSO, and slightly soluble in ethanol .
Result of Action
One study suggests that it inhibits hiv-1 reverse transcription .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For instance, this compound has a melting point of 220-221 °C , suggesting that it’s stable at normal body temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl- typically involves the condensation of benzodiazepines with specific reagents. One common method involves the one-pot condensation of benzodiazepines with the mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions. Another approach involves the thermolysis of the syn-4-phenylsemicarbazone of 2-aminobenzophenone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Scientific Research Applications
2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter receptors and potential therapeutic applications.
Medicine: Investigated for its potential use in treating anxiety, insomnia, and other neurological disorders.
Industry: Used in the development of new pharmaceuticals and chemical compounds.
Comparison with Similar Compounds
Similar Compounds
Phenazepam: 7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Flubromazepam: 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one.
Desalkylgidazepam: 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl- is unique due to its specific substitution pattern, which influences its pharmacological properties. The presence of a bromine atom at the 7th position and a phenyl group at the 5th position distinguishes it from other benzodiazepines, potentially leading to different binding affinities and effects on GABA receptors.
Properties
IUPAC Name |
7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCCWKYKHCKDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183136 | |
Record name | 7-Bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2894-61-3 | |
Record name | 7-Bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-BROMO-5-PHENYL-1,2-DI-HYDRO-3H-1,4-BENZODIAZEPINE-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5O0SGUU77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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